Cas no 228559-82-8 (Benzenamine, 4-[(6,7-dimethoxy-4-quinolinyl)oxy]-2-methyl-)
Benzenamine, 4-[(6,7-dimethoxy-4-quinolinyl)oxy]-2-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenamine, 4-[(6,7-dimethoxy-4-quinolinyl)oxy]-2-methyl-
- 4-((6,7-dimethoxyquinolin-4-yl)oxy)-2-methylaniline
- 4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methylaniline
- DB-348484
- BXVUWRXAXZVIOJ-UHFFFAOYSA-N
- BDBM153651
- DTXSID20619532
- AS-70599
- SCHEMBL167759
- US8999982, 4-((6,7-dimethoxyquinolin-4- yl)oxy)-2-methylaniline
- 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]-2-methylaniline
- 4-[(6,7-Dimethoxy-4-quinolyl)oxy]-2-methylaniline
- CHEMBL3667505
- 228559-82-8
- AKOS030581667
-
- MDL: MFCD26386171
- Inchi: 1S/C18H18N2O3/c1-11-8-12(4-5-14(11)19)23-16-6-7-20-15-10-18(22-3)17(21-2)9-13(15)16/h4-10H,19H2,1-3H3
- InChI Key: BXVUWRXAXZVIOJ-UHFFFAOYSA-N
- SMILES: O(C1=CC=C(C(C)=C1)N)C1C=CN=C2C=C(C(=CC2=1)OC)OC
Computed Properties
- Exact Mass: 310.13174244g/mol
- Monoisotopic Mass: 310.13174244g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 381
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 66.6Ų
Benzenamine, 4-[(6,7-dimethoxy-4-quinolinyl)oxy]-2-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D769970-100mg |
Benzenamine, 4-[(6,7-dimethoxy-4-quinolinyl)oxy]-2-methyl- |
228559-82-8 | 95% | 100mg |
$350 | 2023-09-04 | |
| eNovation Chemicals LLC | D769970-250mg |
Benzenamine, 4-[(6,7-dimethoxy-4-quinolinyl)oxy]-2-methyl- |
228559-82-8 | 95% | 250mg |
$625 | 2023-09-04 |
Benzenamine, 4-[(6,7-dimethoxy-4-quinolinyl)oxy]-2-methyl- Related Literature
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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5. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
Additional information on Benzenamine, 4-[(6,7-dimethoxy-4-quinolinyl)oxy]-2-methyl-
Comprehensive Overview of Benzenamine, 4-[(6,7-dimethoxy-4-quinolinyl)oxy]-2-methyl- (CAS No. 228559-82-8)
Benzenamine, 4-[(6,7-dimethoxy-4-quinolinyl)oxy]-2-methyl- (CAS No. 228559-82-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique quinoline and benzenamine structural motifs, is often explored for its potential applications in drug discovery and development. Researchers are particularly interested in its molecular interactions and biological activity, which make it a valuable candidate for further study.
The chemical structure of Benzenamine, 4-[(6,7-dimethoxy-4-quinolinyl)oxy]-2-methyl- features a quinoline core substituted with methoxy groups at the 6 and 7 positions, linked via an oxygen bridge to a 2-methylbenzenamine moiety. This arrangement imparts distinct electronic and steric properties, which are critical for its reactivity and potential pharmacological effects. The presence of the dimethoxyquinoline group is particularly noteworthy, as it is often associated with enhanced bioavailability and target specificity in medicinal chemistry.
In recent years, the demand for novel small-molecule inhibitors and kinase modulators has surged, driven by advancements in precision medicine and targeted therapies. Benzenamine, 4-[(6,7-dimethoxy-4-quinolinyl)oxy]-2-methyl- aligns with this trend, as its structural features suggest potential utility in modulating enzymatic pathways. For instance, quinoline derivatives are frequently investigated for their roles in cancer research and inflammatory diseases, making this compound a subject of ongoing scientific inquiry.
From a synthetic perspective, the preparation of Benzenamine, 4-[(6,7-dimethoxy-4-quinolinyl)oxy]-2-methyl- involves multi-step organic transformations, including etherification and amination reactions. The compound's purity and stability are critical for its application in high-throughput screening and structure-activity relationship (SAR) studies. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize and validate its chemical identity.
The growing interest in heterocyclic compounds like Benzenamine, 4-[(6,7-dimethoxy-4-quinolinyl)oxy]-2-methyl- is reflected in the increasing number of publications and patents referencing its derivatives. Researchers are actively exploring its potential as a scaffold for designing new therapeutic agents, particularly in areas such as neurodegenerative disorders and metabolic diseases. Its ability to interact with biological targets at the molecular level underscores its relevance in modern drug development.
In addition to its pharmaceutical applications, Benzenamine, 4-[(6,7-dimethoxy-4-quinolinyl)oxy]-2-methyl- is also of interest in material science. The compound's conjugated system and electron-rich aromatic rings make it a potential candidate for organic electronics and photovoltaic materials. Such interdisciplinary applications highlight its versatility and the broad scope of research opportunities it presents.
For those seeking detailed information on CAS No. 228559-82-8, it is essential to consult reliable chemical databases and peer-reviewed literature. The compound's safety data and handling guidelines should also be reviewed to ensure compliance with laboratory standards. As the scientific community continues to uncover new insights into its properties and applications, Benzenamine, 4-[(6,7-dimethoxy-4-quinolinyl)oxy]-2-methyl- remains a compound of significant interest and potential.
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